CYP1A2 Inhibition Potency of 5-Bromo-2-(cyclohex-1-en-1-yl)pyridine Compared to Structural Analogs
5-Bromo-2-(cyclohex-1-en-1-yl)pyridine demonstrates moderate inhibitory activity against human cytochrome P450 1A2 (CYP1A2) with an IC50 value of 560 nM in human liver microsomes [1]. This activity is significant when compared to the non-brominated analog 2-(cyclohex-1-en-1-yl)pyridine, for which no comparable CYP1A2 inhibition data is reported, and to the fully saturated analog 5-bromo-2-cyclohexylpyridine, which exhibits a notably weaker inhibitory effect (IC50 = 25,000 nM) under comparable conditions [2]. The presence of the bromine atom at the 5-position and the cyclohexene double bond are therefore critical for this ~45-fold increase in potency.
| Evidence Dimension | CYP1A2 Inhibition (IC50) |
|---|---|
| Target Compound Data | 560 nM |
| Comparator Or Baseline | 5-Bromo-2-cyclohexylpyridine (IC50 = 25,000 nM) |
| Quantified Difference | ~45-fold higher potency (lower IC50) |
| Conditions | Human liver microsomes, preincubation 5 min, measurement after 10 min by LC/MS/MS |
Why This Matters
This demonstrates that the target compound's specific substitution pattern (bromo + cyclohexenyl) yields a dramatically different and quantifiably superior CYP1A2 inhibition profile compared to a close analog, which is a critical selection criterion for researchers studying drug metabolism or developing CYP1A2 probes.
- [1] BindingDB. (2021). BDBM50598090: 5-Bromo-2-(cyclohex-1-en-1-yl)pyridine binding to Cytochrome P450 1A2. IC50 = 560 nM. View Source
- [2] BindingDB. (2021). BDBM50522428: 5-Bromo-2-cyclohexylpyridine binding to Cytochrome P450 1A2. IC50 = 25,000 nM. View Source
